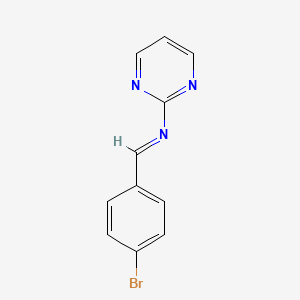

N-(4-Bromobenzylidene)pyrimidin-2-amine

Description

Properties

CAS No. |

146462-28-4 |

|---|---|

Molecular Formula |

C11H8BrN3 |

Molecular Weight |

262.10 g/mol |

IUPAC Name |

(E)-1-(4-bromophenyl)-N-pyrimidin-2-ylmethanimine |

InChI |

InChI=1S/C11H8BrN3/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-8H/b15-8+ |

InChI Key |

WEVHFUXNMFWXSL-OVCLIPMQSA-N |

Isomeric SMILES |

C1=CN=C(N=C1)/N=C/C2=CC=C(C=C2)Br |

Canonical SMILES |

C1=CN=C(N=C1)N=CC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural differences between N-(4-Bromobenzylidene)pyrimidin-2-amine and related compounds:

Key Observations :

Core Heterocycle: Pyrimidine (6-membered, 2N) in the target compound vs. thiadiazole (5-membered, 2N + S) in Compound 71 or thienopyrimidine (fused ring) in . Pyrimidine-based compounds generally exhibit stronger hydrogen-bonding capacity due to additional nitrogen sites.

This difference impacts solubility and steric hindrance in molecular recognition . Halogen Position: Para-substituted bromine (target compound) vs. ortho in T132. Para substitution minimizes steric effects and maximizes electronic contributions (e.g., dipole moments).

Biological Activity: Compound 71 (), a thiadiazole Schiff base with a 4-bromobenzylidene group, demonstrated significant analgesic activity in the eddy hot plate assay. The target compound’s pyrimidine core may offer improved metabolic stability compared to thiadiazole due to reduced susceptibility to enzymatic degradation . Thienopyrimidine derivatives () are often explored as kinase inhibitors, suggesting that structural analogs of the target compound could be repurposed for similar applications.

Physicochemical Data

Notes:

- The target compound’s lower molecular weight compared to T132 suggests better membrane permeability, critical for drug candidates.

- The thiadiazole core in Compound 71 may increase solubility in polar aprotic solvents due to sulfur’s electronegativity .

Preparation Methods

Condensation of 2-Aminopyrimidine with 4-Bromobenzaldehyde

The primary method for synthesizing this compound involves a straightforward condensation reaction between 2-aminopyrimidine and 4-bromobenzaldehyde under reflux conditions. This reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond (‑CH=N‑).

Procedure :

- Reactants :

- 2-Aminopyrimidine (1.85 g, 0.0197 mol)

- 4-Bromobenzaldehyde (0.0197 mol)

- Toluene (20 mL) as solvent

- Conditions :

- Workup :

- The reaction mixture is cooled, and the crude product is filtered.

- Recrystallization from ethanol yields pure this compound as a crystalline solid.

Alternative Approaches and Optimization

While the condensation method is predominant, alternative strategies include:

- Microwave-assisted synthesis : Reduces reaction time but requires optimization of power and solvent systems.

- Catalytic methods : Use of acetic acid or molecular sieves to accelerate imine formation, though these are less commonly reported for this specific compound.

Notably, the toluene-mediated method remains the most reliable, balancing yield and simplicity.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals critical functional groups:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, δ ppm) :

- Aromatic protons :

- 7.4 (d, 2H, H-3 & H-5 of pyrimidine).

- 7.5 (m, 4H, H-10, H-11, H-13 & H-14 of bromophenyl).

- Imine proton : 8.1 (s, 1H, H-8).

¹³C NMR (DMSO-d₆, δ ppm) :

Mass Spectrometry

- Molecular ion peak : m/z = 275.1 (M⁺).

- Fragmentation patterns confirm the loss of Br (79.9 amu) and subsequent decomposition of the pyrimidine ring.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉BrN₄ |

| Molecular Weight | 275.1 g/mol |

| Melting Point | 186–188°C |

| Solubility | Insoluble in water; soluble in DMSO, ethanol |

Critical Analysis of Limitations

- Solvent toxicity : Toluene poses environmental and health risks; greener alternatives (e.g., ethanol) warrant investigation.

- Spectral limitations : NMR assignments for certain protons remain ambiguous, necessitating advanced techniques like 2D-COSY.

Q & A

Basic Research Question

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), imine proton (δ ~8.9 ppm), and pyrimidine NH (δ ~10.2 ppm) .

- ¹³C NMR : Pyrimidine carbons (δ 155–165 ppm), benzylidene carbons (δ 120–140 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight (e.g., m/z 290.1 for C₁₁H₉BrN₃).

- Contradictions : Aromatic signal splitting in NMR may indicate rotational isomerism; variable-temperature NMR or X-ray data resolves this .

How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Question

The bromine atom at the para position activates the benzylidene moiety for Suzuki-Miyaura or Buchwald-Hartwig couplings:

- Electrophilicity : Bromine’s electron-withdrawing effect enhances aryl halide reactivity (Pd catalysis, K₂CO₃ base) .

- Steric Effects : Substituents on pyrimidine (e.g., methyl groups) may hinder catalytic access; computational modeling (DFT) predicts transition-state geometries .

- Byproduct Analysis : Monitor for dehalogenation or homocoupling using HPLC-MS .

What strategies mitigate batch-to-batch variability in the biological activity of this compound derivatives?

Advanced Research Question

- Quality Control : Rigorous HPLC purity checks (>98%) and standardized synthetic protocols .

- Structure-Activity Relationship (SAR) :

- Crystallographic Validation : Ensure consistent molecular conformation across batches via SCXRD .

How can hydrogen bonding networks in this compound crystals inform co-crystal design for improved solubility?

Advanced Research Question

- Graph-Set Analysis : Identify robust hydrogen-bonding motifs (e.g., N–H⋯N or C–H⋯Br interactions) using Mercury software .

- Co-formers : Select pharmaceutically acceptable acids (e.g., succinic acid) that align with the compound’s donor/acceptor profile .

- Solubility Testing : Compare dissolution rates of co-crystals vs. pure compound in biorelevant media (FaSSIF/FeSSIF) .

What computational methods predict the pharmacokinetic properties of this compound derivatives?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), permeability (Caco-2 model), and cytochrome P450 interactions .

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding to targets (e.g., EGFR kinase; PDB ID: 1M17) .

- Metabolic Stability : Liver microsome assays validate in silico predictions of phase I/II metabolism .

How do substituents on the pyrimidine ring alter the photophysical properties of this compound?

Advanced Research Question

- UV-Vis Spectroscopy : Electron-donating groups (e.g., -NH₂) redshift absorption maxima (λmax ~350 nm) via conjugation .

- Fluorescence Quenching : Heavy atom effect from bromine enhances intersystem crossing, reducing quantum yield .

- TD-DFT Calculations : Simulate excited-state transitions to correlate substituent effects with experimental spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.